4-Chloro-7-nitrothieno[3,2-d]pyrimidine
Description
4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with chlorine at position 4 and a nitro group at position 5. Its molecular formula is C₆H₂ClN₃O₂S, with a molecular weight of 219.62 g/mol . This compound is part of a broader class of thienopyrimidines, which are structurally analogous to purines and have garnered attention for their medicinal and synthetic utility . The presence of electron-withdrawing substituents (chloro and nitro) at the 4- and 7-positions significantly influences its reactivity, making it a versatile intermediate in nucleophilic substitution reactions and drug discovery .
Properties
CAS No. |
31169-30-9 |
|---|---|
Molecular Formula |
C6H2ClN3O2S |
Molecular Weight |
215.62 g/mol |
IUPAC Name |
4-chloro-7-nitrothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H2ClN3O2S/c7-6-5-4(8-2-9-6)3(1-13-5)10(11)12/h1-2H |
InChI Key |
PUCRPGNCYRQHEC-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-nitrothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by chlorination and nitration steps. For instance, the synthesis may begin with the cyclization of a suitable precursor to form the thieno[3,2-d]pyrimidine ring system. This intermediate is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride, followed by nitration using nitric acid or a nitrating mixture .
Industrial Production Methods
In an industrial setting, the production of 4-chloro-7-nitrothieno[3,2-d]pyrimidine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of non-phosphorus chlorination reagents can help minimize the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-nitrothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Electrophilic Substitution: Nitrating mixtures (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4).
Major Products Formed
Aminothieno[3,2-d]pyrimidine: Formed by the reduction of the nitro group.
Substituted Thieno[3,2-d]pyrimidines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-7-nitrothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and other advanced materials.
Mechanism of Action
The biological activity of 4-chloro-7-nitrothieno[3,2-d]pyrimidine is primarily due to its ability to interact with specific molecular targets. For instance, in the context of kinase inhibition, the compound binds to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The nitro group in 4-chloro-7-nitrothieno[3,2-d]pyrimidine enhances electrophilicity at C4, favoring nucleophilic displacement reactions (e.g., with amines or alkoxides) compared to methyl- or oxo-substituted analogs . 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine (C7 methyl) exhibits steric hindrance, reducing reactivity at C7 but enabling regioselective substitutions at C2 or C4 .
Synthetic Pathways: 4-Chloro-7-nitro derivatives are typically synthesized via nitration of chlorinated precursors, whereas 2-chlorothieno[2,3-d]pyrimidin-4-amine is obtained by ammonolysis of dichloro intermediates . Acetamide derivatives (e.g., compound 24 in ) require acetylation of free amines, a step unnecessary in nitro- or chloro-substituted compounds .
Spectral and Physicochemical Comparisons
Table 2: Spectral Data of Selected Compounds
Key Observations:
- Nitro vs. Amine Groups: The absence of NH stretches in 4-chloro-7-nitrothieno[3,2-d]pyrimidine distinguishes it from amine-substituted analogs (e.g., δ 8.1 ppm for NH₂ in compound 3m ).
- Carbonyl Signals : Acetamide derivatives (e.g., compound 24) show distinct C=O stretches at ~1730 cm⁻¹, absent in nitro- or chloro-substituted compounds .
Biological Activity
4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer, antiviral, and anti-inflammatory agent. We will review relevant studies, present data tables summarizing findings, and discuss case studies that highlight the compound's efficacy.
- Molecular Formula : C6H4ClN3O2S
- Molecular Weight : 195.63 g/mol
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.
Anticancer Activity
4-Chloro-7-nitrothieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) study indicated that the presence of chlorine at the C4 position is crucial for biological activity. For instance, halogenated thieno[3,2-d]pyrimidines demonstrated selective antiproliferative properties against various cancer cell lines, including leukemia and breast cancer cells.
Table 1: Anticancer Activity of 4-Chloro-7-nitrothieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | L1210 (Leukemia) | 1.5 | Induces apoptosis |
| Compound 2 | MCF-7 (Breast) | 2.0 | Cell cycle arrest |
| Compound 3 | A549 (Lung) | 3.5 | Inhibition of kinase activity |
Antiviral Activity
Research has indicated that certain derivatives of this compound exhibit antiviral properties. For example, studies have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The compound's ability to interfere with viral protein synthesis is particularly noteworthy.
Case Study: Antiviral Efficacy
In a study conducted by Dewal et al., derivatives of thieno[3,2-d]pyrimidines were screened for their antiviral activity against influenza viruses. The results demonstrated significant reductions in viral titers at concentrations lower than those toxic to host cells.
Anti-inflammatory Activity
The anti-inflammatory properties of 4-chloro-7-nitrothieno[3,2-d]pyrimidine have also been explored. Compounds derived from this scaffold have shown potential in reducing inflammation markers in vitro and in vivo.
Table 2: Anti-inflammatory Activity of Selected Derivatives
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| Compound A | RAW264.7 Macrophages | Decreased TNF-α production by 50% |
| Compound B | Carrageenan-induced paw edema in rats | Reduced edema by 60% |
The biological activity of 4-chloro-7-nitrothieno[3,2-d]pyrimidine can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Many derivatives act as inhibitors of specific kinases involved in cancer progression.
- Apoptosis Induction : The compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inflammatory Pathway Modulation : They can modulate signaling pathways related to inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
